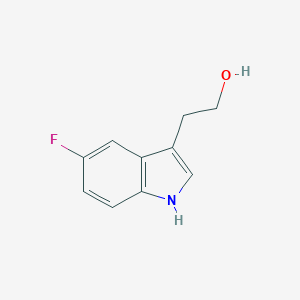

2-(5-fluoro-1H-indol-3-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluoro-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-8-1-2-10-9(5-8)7(3-4-13)6-12-10/h1-2,5-6,12-13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTYSYXDDDVPBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545104 | |

| Record name | 2-(5-Fluoro-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101349-12-6 | |

| Record name | 2-(5-Fluoro-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Synthesis of Chemically Modified Analogues and Derivatives of 2-(5-Fluoro-1H-Indol-3-yl)ethanol

The structural framework of this compound allows for various chemical modifications to generate a library of analogues. Key areas for derivatization include introducing additional fluorine atoms and modifying the nitrogen atom of the indole (B1671886) ring.

Further fluorination of the this compound scaffold can be achieved using modern electrophilic fluorinating agents. nih.gov One of the most widely used reagents for this purpose is Selectfluor®, formally known as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). nih.govacs.org This reagent is an electrophilic source of fluorine ("F⁺") and is known for its efficiency and relative ease of handling. scispace.com

When applied to indole systems, Selectfluor® can introduce fluorine atoms at various positions on the ring. nih.gov The regioselectivity of the fluorination depends on the existing substitution pattern of the indole and the reaction conditions. For instance, studies have shown that Selectfluor® can mediate the difluorohydroxylation of substituted indoles, leading to 3,3-difluoroindolin-2-ols with high regioselectivity at the C3 position. acs.org This highlights the potential to create analogues with gem-difluoro groups, which can significantly alter the compound's properties.

Table of Common Electrophilic Fluorinating Agents:

| Reagent Name | Chemical Name | Common Application |

|---|---|---|

| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Electrophilic fluorination of a wide range of substrates, including indoles. acs.orgresearchgate.net |

The nitrogen atom at the N1 position of the indole ring possesses a lone pair of electrons and an acidic proton, making it a prime site for derivatization. N-alkylation is a common modification, typically achieved by first deprotonating the indole with a strong base, followed by reaction with an alkylating agent. youtube.com

A standard procedure involves using a base like sodium hydride (NaH) to remove the acidic N-H proton, generating a nucleophilic indolide anion. youtube.com This anion can then react with various electrophiles, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), in an Sₙ2 reaction to yield the N-alkylated indole derivative. youtube.comorganic-chemistry.org This method is highly efficient for introducing a wide range of alkyl or aryl groups at the N1 position. nih.gov The choice of base and solvent is crucial for the success of the reaction, with combinations like NaH in an aprotic polar solvent like dimethylformamide (DMF) being frequently employed. organic-chemistry.org

Modifications to the Ethanol (B145695) Side Chain

The ethanol side chain of this compound is a prime site for chemical manipulation. A key transformation is the oxidation of the primary alcohol to the corresponding aldehyde, 5-fluoro-1H-indole-3-carboxaldehyde. This can be achieved using a variety of oxidizing agents. Mild conditions are often preferred to avoid over-oxidation or degradation of the indole ring. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for this purpose. The resulting aldehyde is a versatile intermediate for further reactions.

Another important modification is the conversion of the hydroxyl group into a good leaving group, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine. The resulting sulfonate ester is then susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups, thereby extending the synthetic utility of the parent molecule.

Table 1: Key Transformations of the Ethanol Side Chain

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | Pyridinium chlorochromate (PCC) | 5-fluoro-1H-indole-3-carboxaldehyde | Oxidation |

| This compound | Tosyl chloride, pyridine | 2-(5-fluoro-1H-indol-3-yl)ethyl tosylate | Sulfonylation |

Synthetic Approaches for Pyrrolidine-2,5-dione Derivatives and Analogues

Pyrrolidine-2,5-dione, or succinimide, is a privileged scaffold in medicinal chemistry. The synthesis of 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione can be envisioned through a Michael addition reaction. One potential route involves the reaction of 5-fluoro-1H-indole with maleimide (B117702). This reaction is often catalyzed by a Lewis or Brønsted acid to activate the maleimide system towards nucleophilic attack by the indole ring at the C3 position.

Alternatively, a multi-step synthesis could commence with the Friedel-Crafts acylation of 5-fluoro-1H-indole with succinic anhydride (B1165640) in the presence of a Lewis acid like aluminum chloride to yield 4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid. Subsequent cyclization of this intermediate, for instance, by heating with a dehydrating agent or by conversion to the corresponding amide followed by intramolecular cyclization, would furnish the desired pyrrolidine-2,5-dione derivative.

Table 2: Proposed Synthesis of 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione

| Step | Reactants | Key Reagents | Intermediate/Product |

| 1 | 5-fluoro-1H-indole, Maleimide | Lewis Acid (e.g., AlCl₃) | 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione |

| 1 (Alternative) | 5-fluoro-1H-indole, Succinic anhydride | AlCl₃ | 4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid |

| 2 (Alternative) | 4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid | Dehydrating agent | 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione |

Synthesis of Indolyl-Pyrimidine Derivatives

Indolyl-pyrimidine derivatives are of significant interest due to their diverse biological activities. A common strategy for their synthesis involves the condensation of an indole-3-carboxaldehyde (B46971) with a pyrimidine (B1678525) precursor. Therefore, the initial oxidation of this compound to 5-fluoro-1H-indole-3-carboxaldehyde is a crucial first step. nih.gov

The resulting aldehyde can then undergo a condensation reaction with a suitable pyrimidine synthon, such as a 6-aminouracil (B15529) derivative. ub.edu This reaction is typically carried out in the presence of a base, like sodium hydroxide, in a protic solvent such as ethanol, and often requires heating to drive the reaction to completion. ub.edu This approach allows for the modular construction of a library of indolyl-pyrimidine derivatives by varying the substituents on both the indole and pyrimidine rings.

Preparation of Indolylquinoline Derivatives

The synthesis of indolylquinoline derivatives can also be initiated from 5-fluoro-1H-indole-3-carboxaldehyde. A well-established method is the Friedländer annulation, which involves the condensation of an o-aminoaryl ketone or aldehyde with a compound containing an activated methylene (B1212753) group. In this context, 5-fluoro-1H-indole-3-carboxaldehyde can react with an o-aminoaryl ketone, such as 2-aminoacetophenone, in the presence of a base or acid catalyst to construct the quinoline (B57606) ring system directly attached to the indole core.

An alternative approach involves the condensation of 1H-indole-3-carboxaldehyde with anthranilamide, which can be initiated by various Brønsted acids or on the surface of aluminum oxide. nih.gov This reaction proceeds through the formation of a dihydroquinazolinone intermediate, which can then be oxidized to the corresponding quinazolinone or rearranged to a quinoline derivative, depending on the reaction conditions. nih.gov

Green Chemistry Approaches and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to minimize environmental impact. mit.edu For the synthesis involving this compound, several green strategies can be employed.

One key aspect is the use of environmentally benign solvents. Water or ethanol/water mixtures are attractive alternatives to traditional volatile organic solvents. researchgate.net For instance, catalyst-free, one-pot three-component reactions in an ethanol-water solution at room temperature have been successfully used to synthesize complex spirooxindole derivatives from indole precursors. researchgate.net This approach offers high yields and simplifies product isolation, reducing the need for chromatographic purification. researchgate.net

Furthermore, the use of solid-supported or reusable catalysts aligns with green chemistry principles. google.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Examples include the use of bioglycerol-based carbon sulfonic acid catalysts for the synthesis of bis(indolyl)methanes under solvent-free conditions. google.com

Catalytic Systems and Reaction Optimization for Enhanced Yield and Selectivity

The development of efficient catalytic systems is crucial for optimizing the synthesis of derivatives from this compound, enhancing both yield and selectivity.

For the key transformation of the ethanol side chain, catalytic oxidation methods are highly desirable. For example, the use of a catalytic amount of a transition metal complex, such as a ruthenium-based catalyst, with a benign co-oxidant can provide a greener alternative to stoichiometric chromium-based reagents. researchgate.net

In the synthesis of indolyl-pyrimidine and indolylquinoline derivatives, the choice of catalyst can significantly influence the reaction outcome. While traditional methods often rely on stoichiometric amounts of acids or bases, modern approaches focus on catalytic quantities of more efficient promoters. Lewis acids, such as scandium triflate, have been shown to be effective catalysts for the Michael addition of indoles to α,β-unsaturated carbonyl compounds in aqueous media. researchgate.net

Reaction optimization often involves a systematic study of various parameters, including catalyst loading, temperature, solvent, and reaction time. The use of microwave irradiation can dramatically reduce reaction times and improve yields in many indole syntheses. nih.gov For instance, the synthesis of indolyl-pyrimidine derivatives can be accelerated under microwave conditions, often leading to cleaner reactions and easier purification. nih.gov

Advanced Spectroscopic and Analytical Characterization of 2 5 Fluoro 1h Indol 3 Yl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of 2-(5-fluoro-1H-indol-3-yl)ethanol. By analyzing the magnetic properties of atomic nuclei, various NMR techniques provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides critical information about the number, environment, and coupling of protons in a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals for each proton.

The protons on the indole (B1671886) ring typically appear in the aromatic region (around 7.0-8.0 ppm). The fluorine substitution at the C5 position influences the chemical shifts of the neighboring aromatic protons (H4, H6, and H7) due to its electron-withdrawing nature and through-space coupling. The proton at the C2 position of the indole ring usually appears as a singlet or a narrow triplet. The protons of the ethanol (B145695) side chain (at C3) give rise to characteristic signals. The two methylene (B1212753) protons adjacent to the indole ring and the two methylene protons of the hydroxyl group will each produce distinct multiplets, typically triplets, due to coupling with each other. The hydroxyl proton signal can be broad and its chemical shift is often solvent-dependent.

A representative, though not specific to this compound, ¹H NMR data for a related fluoro-indole derivative is presented in the interactive table below. rsc.org The n+1 rule is a fundamental principle in ¹H NMR for interpreting the splitting patterns of signals. youtube.com

Interactive Data Table: Representative ¹H NMR Data for a Fluoro-indole Derivative

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.55-7.35 | m | - | Aromatic Protons |

| 7.20–7.02 | m | - | Aromatic Protons |

| 5.73 | td | 56.0, 4.8 | - |

| 4.83 | td | 9.9, 4.7 | - |

Note: This table is illustrative. Actual chemical shifts for this compound may vary depending on the solvent and experimental conditions. "m" denotes a multiplet, "td" a triplet of doublets, and "s" a singlet. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the indole ring resonate in the downfield region (typically 100-140 ppm). The C5 carbon, directly attached to the fluorine atom, will exhibit a large coupling constant (J C-F), a key indicator of its position. The other indole carbons will also show smaller couplings to the fluorine atom. The carbons of the ethanol side chain will appear at higher field strengths (more shielded) compared to the aromatic carbons.

Below is an interactive table showing representative ¹³C NMR data for a fluoro-indole derivative. rsc.org

Interactive Data Table: Representative ¹³C NMR Data for a Fluoro-indole Derivative

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

|---|---|---|

| 164.32, 161.85 | - | - |

| 131.52 | q, J = 3.9 | Aromatic Carbon |

| 128.9 | dt, J = 8.0, 1.0 | Aromatic Carbon |

| 115.66 | td, J = 244.0, 1.0 | Aromatic Carbon |

Note: This table is illustrative. "q" denotes a quartet, "dt" a doublet of triplets, and "t" a triplet. rsc.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Indole Systems

¹⁹F NMR is a powerful technique specifically for characterizing fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive. For this compound, the ¹⁹F NMR spectrum will show a single signal for the fluorine atom at the C5 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and adjacent protons (³J H-F) can be observed, which is useful for confirming the position of the fluorine substituent. For instance, a ¹⁹F NMR spectrum of a similar compound showed a singlet at -112.69 ppm. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for establishing the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would be used to trace the connectivity of the protons in the ethanol side chain and to identify neighboring protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the connectivity between different parts of the molecule, such as linking the ethanol side chain to the C3 position of the indole ring and confirming the position of the fluorine atom through long-range couplings to protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for indole derivatives include cleavage of the side chain and fragmentation of the indole ring itself. The presence of the fluorine atom would also influence the fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, often to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments, confirming the molecular formula of this compound. nih.gov HRMS is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental compositions. nih.govnih.gov For example, HRMS data for a related compound, 5-fluoro-3-(p-tolylthio)-1H-indole, shows a calculated m/z of 258.0747 and a found m/z of 258.0744 for the [M+H]+ ion, confirming its elemental composition. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of indole derivatives like this compound. These techniques are highly sensitive and specific, making them ideal for identifying and quantifying these compounds in complex mixtures. ki.sespectroscopyonline.com

In a typical LC-MS analysis, the sample is first separated by liquid chromatography, often using a C18 column. nih.govnih.gov The separated components then enter the mass spectrometer, where they are ionized, commonly by electrospray ionization (ESI). nih.govnih.gov The mass-to-charge ratio (m/z) of the resulting ions is then measured.

For this compound, the protonated molecule [M+H]⁺ would be expected. The high-resolution mass spectrometry capabilities of instruments like the Quadrupole Time-of-Flight (QTOF) mass spectrometer allow for precise mass measurements, confirming the elemental composition of the molecule. scispace.com

Tandem mass spectrometry (LC-MS/MS) provides further structural information by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. nih.govnih.gov The fragmentation pattern is characteristic of the molecule's structure. For indole derivatives, common fragmentation pathways include the loss of the side chain and cleavages within the indole ring. nih.govscirp.org For instance, in the analysis of similar indole compounds, the loss of an isopentene group from the C-3 position has been observed. nih.gov The fragmentation of this compound would likely involve the cleavage of the C-C bond between the indole ring and the ethanol side chain, as well as potential fragmentations of the indole core.

A study on prenylated indole alkaloids demonstrated that all analyzed compounds showed a loss of an isopentene group at the C-3 position, followed by the loss of the substituent group at the N-1 position. nih.gov While this compound is not a prenylated alkaloid, this indicates a common fragmentation behavior involving the substituent at the C-3 position of the indole ring.

| Technique | Application | Key Findings |

| LC-MS | Separation and identification of this compound and its derivatives. | Enables accurate mass determination and confirmation of elemental composition. |

| LC-MS/MS | Structural elucidation through fragmentation analysis. | Reveals characteristic fragmentation patterns, aiding in the identification of unknown derivatives. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of volatile and thermally stable compounds like indole derivatives. nih.govnih.gov In GC-MS, the sample is vaporized and separated in a gas chromatograph before entering the mass spectrometer.

For the analysis of this compound, derivatization might be necessary to increase its volatility and thermal stability. mdpi.com Silylation is a common derivatization technique used for compounds containing hydroxyl groups, such as the ethanol side chain in the target molecule. mdpi.com

GC-MS has been successfully used to identify various indole derivatives in complex samples. researchgate.net For example, a study on tryptophan metabolites used GC-MS to identify indole-3-acetic acid, indole-3-glyoxylic acid, and indole-3-aldehyde. researchgate.net

| Technique | Application | Key Findings |

| GC-MS | Analysis of volatile and thermally stable derivatives. | Provides characteristic fragmentation patterns for structural identification. |

| Derivatization (e.g., Silylation) | Increases volatility and thermal stability for GC analysis. | Allows for the analysis of less volatile indole derivatives. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. acs.orgmontclair.edu When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is unique to the molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. The presence of the hydroxyl (-OH) group in the ethanol side chain would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the indole ring would appear as a sharp peak around 3400 cm⁻¹.

The C-H stretching vibrations of the aromatic indole ring and the aliphatic ethanol side chain would be observed in the region of 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would typically appear in the 1450-1600 cm⁻¹ region. Finally, the C-F stretching vibration, characteristic of the fluorine substituent, would be expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

The NIST Chemistry WebBook provides a reference IR spectrum for the parent compound, indole, which shows characteristic peaks that can be compared to those of its derivatives. nist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| N-H (Indole) | Stretching | ~3400 (sharp) |

| C-H (Aromatic/Aliphatic) | Stretching | 2850-3100 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-F | Stretching | 1000-1400 |

X-ray Diffraction (XRD) Techniques for Solid-State Structure and Polymorphism Studies

X-ray diffraction (XRD) techniques are indispensable for determining the three-dimensional atomic arrangement in crystalline solids and for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. nih.gov

Single crystal X-ray diffraction is the most definitive method for determining the precise molecular structure of a compound in the solid state. researchgate.netmdpi.com This technique requires growing a single, high-quality crystal of the compound. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice.

X-ray powder diffractometry (XRPD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

XRPD is particularly useful for studying polymorphism. Different polymorphic forms of a compound will have distinct crystal structures and, therefore, will produce different XRPD patterns. This is important in pharmaceutical and materials science, as different polymorphs can have different physical properties, such as solubility and stability. For indole derivatives, which are known to exhibit polymorphism, XRPD is a key tool for identifying and characterizing different crystalline forms. nih.gov

| Technique | Application | Information Obtained |

| Single Crystal XRD | Precise determination of molecular structure. | Bond lengths, bond angles, intermolecular interactions. |

| XRPD | Analysis of crystalline phases and polymorphism. | Identification and characterization of different crystalline forms. |

Thermal Analysis Methods (e.g., Differential Scanning Calorimetry (DSC)) for Phase Transitions

Thermal analysis techniques, such as differential scanning calorimetry (DSC), are used to study the physical and chemical changes that occur in a material as a function of temperature. DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.

For this compound, DSC can be used to determine its melting point, which is a key physical property and an indicator of purity. The DSC thermogram would show an endothermic peak corresponding to the melting of the crystalline solid. The shape and temperature of the peak can provide information about the purity and crystallinity of the sample.

DSC is also a powerful tool for studying polymorphism. Different polymorphs of a compound will typically have different melting points and may also exhibit solid-state phase transitions at other temperatures. These transitions would appear as endothermic or exothermic events in the DSC thermogram, allowing for the identification and characterization of different polymorphic forms.

Chromatographic Methods for Purity Assessment and Quantification

Chromatography is an indispensable tool for the separation, identification, and purification of chemical compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are principal techniques for assessing purity and monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of indole derivatives due to its high resolution, sensitivity, and reproducibility. For the purity assessment and quantification of this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. This method utilizes a non-polar stationary phase and a polar mobile phase.

Detailed research findings on closely related fluorinated indole compounds, such as 5-fluoro-2-oxindole, demonstrate the utility of RP-HPLC with a C18 column synzeal.com. The separation is typically achieved using a gradient or isocratic elution with a mobile phase consisting of water and a polar organic solvent, most commonly acetonitrile (B52724) or methanol (B129727) synzeal.comallmpus.com. To improve peak shape and resolution, a small amount of an acid modifier like trifluoroacetic acid (TFA) is often added to the mobile phase synzeal.com.

Detection of this compound is readily achieved using a UV detector, as the indole ring system possesses strong chromophores. The typical detection wavelength for indole derivatives is around 280 nm, though a lower wavelength of approximately 214 nm may also be employed for enhanced sensitivity to certain electronic transitions synzeal.com. The purity of the compound is determined by integrating the peak area of the main component and any impurities. Commercial suppliers of this compound report purities as high as 97%, which is verified by such HPLC methods sigmaaldrich.com.

Table 1: Representative HPLC Conditions for the Analysis of Fluorinated Indole Derivatives

| Parameter | Condition | Source |

| Column | C18 Reverse Phase | synzeal.com |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA | synzeal.com |

| Elution Mode | Isocratic or Gradient | synzeal.comallmpus.com |

| Flow Rate | 1.0 mL/min | synzeal.com |

| Detection | UV at 214 nm or 280 nm | synzeal.com |

| Injection Volume | 10-25 µL | synzeal.com |

This table presents typical conditions based on the analysis of closely related fluorinated indole compounds.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used method for monitoring the progress of chemical reactions, identifying compounds, and determining their purity. For the analysis of this compound and its synthetic intermediates, TLC is an essential tool.

The stationary phase commonly used for the separation of indole derivatives is silica (B1680970) gel 60 F254, which contains a fluorescent indicator that allows for the visualization of spots under UV light (at 254 nm) google.com. The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a moderately polar solvent and a non-polar solvent is typically employed. For indole derivatives, solvent systems such as ethyl acetate/hexane are frequently utilized google.com. The polarity of the eluent can be adjusted to optimize the retention factor (Rf) of the target compound.

In a typical TLC analysis of a synthetic reaction producing this compound, small aliquots of the reaction mixture are spotted onto the TLC plate alongside the starting materials. After developing the plate in the chosen eluent system, the disappearance of starting material spots and the appearance of the product spot are observed under UV light. The purity of a sample can be qualitatively assessed by the presence of a single spot.

Table 2: Typical TLC Parameters for the Analysis of Indole Derivatives

| Parameter | Condition | Source |

| Stationary Phase | Silica Gel 60 F254 | google.com |

| Mobile Phase | Ethyl Acetate / Hexane (1:1) | google.com |

| Visualization | UV Light (254 nm) | google.com |

| Application | Reaction Monitoring, Purity Check | google.com |

This table outlines common parameters for the TLC analysis of indole compounds based on established methods for related structures.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a widely used tool to predict molecular geometries, vibrational frequencies, and electronic properties. A DFT study of 2-(5-fluoro-1H-indol-3-yl)ethanol would provide a detailed picture of its electron distribution and reactivity.

The introduction of a fluorine atom at the C5 position of the indole (B1671886) ring is expected to have a significant impact on the molecule's electronic properties. Fluorine is the most electronegative element, and its presence would induce a significant electron-withdrawing effect, polarizing the indole ring. This would likely influence the molecule's reactivity, particularly the nucleophilicity of the indole nitrogen and the acidity of the N-H proton. DFT calculations could precisely map the molecular electrostatic potential (MEP), highlighting the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions.

Ab initio calculations, which are based on first principles without the use of experimental data, can provide highly accurate predictions of molecular properties. For this compound, these calculations could be employed to determine a range of properties, including its optimized geometry, dipole moment, and polarizability. While specific ab initio studies on this molecule are not readily found, data for the parent compound, tryptophol (B1683683), can offer a baseline for comparison.

Table 1: Calculated Molecular Properties of Tryptophol (Parent Compound)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO | PubChem |

| Molecular Weight | 161.20 g/mol | PubChem |

This data is for the non-fluorinated parent compound, tryptophol, and serves as an illustrative example.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be invaluable for several reasons.

Firstly, they can explore the conformational landscape of the molecule. The ethanol (B145695) side chain can rotate freely, leading to a variety of possible conformations. MD simulations can identify the most stable conformations and the energy barriers between them, which is crucial for understanding how the molecule might bind to a biological target.

Secondly, if a potential biological target for this compound were identified, MD simulations could be used to model the ligand-target interactions at an atomic level. These simulations can predict the binding pose of the molecule within the active site of a protein, calculate the binding free energy, and identify the key amino acid residues involved in the interaction. This information is fundamental in drug discovery and design.

Computational Assessment of Molecular Descriptors Relevant to Biological Activity

Molecular descriptors are numerical values that encode information about the chemical structure of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies to predict the biological activity of compounds.

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with the hydrogen bonding potential of a molecule and is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. It is calculated as the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule.

For this compound, the TPSA is a key parameter in assessing its potential as a bioactive molecule. A lower TPSA is generally associated with better membrane permeability.

Table 2: Calculated TPSA for this compound and Related Compounds

| Compound | TPSA (Ų) | Source |

|---|---|---|

| This compound | 32.7 | Calculated |

| Tryptophol | 32.7 | Calculated |

The TPSA for this compound and Tryptophol are calculated based on their chemical structures. The value for 5-Fluorotryptophan is provided for comparison.

The number of hydrogen bond donors and acceptors in a molecule is another critical factor influencing its pharmacokinetic and pharmacodynamic properties. These counts are part of Lipinski's Rule of Five, a set of guidelines to evaluate the druglikeness of a chemical compound.

In this compound, the hydroxyl (-OH) group and the indole N-H group can act as hydrogen bond donors. The oxygen atom of the hydroxyl group, the nitrogen atom of the indole ring, and the fluorine atom can all act as hydrogen bond acceptors. The fluorination of the ethanol moiety can influence the hydrogen-bonding capabilities. Studies on fluorinated ethanols have shown that the electron-withdrawing effect of fluorine can enhance the hydrogen bond donor strength of the hydroxyl group. goettingen-research-online.de

Table 3: Hydrogen Bond Donor and Acceptor Counts

| Compound | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|

| This compound | 2 | 3 |

Rotatable Bond Counts

The number of rotatable bonds in a molecule is a critical parameter in drug design, influencing its conformational flexibility, entropy, and ultimately its binding affinity and bioavailability. A rotatable bond is generally defined as any single non-ring bond, attached to a non-hydrogen atom.

For this compound, the number of rotatable bonds can be determined by examining its structure. The key rotatable bonds are found in the ethanol side chain attached to the indole ring. Specifically, these are the C-C bond between the indole ring and the ethyl group, and the C-C bond within the ethyl group itself.

Table 1: Rotatable Bond Count of this compound and a Related Analog

| Compound Name | Chemical Structure | Rotatable Bond Count | Source |

| This compound | 2 (theoretically determined) | Theoretical Analysis | |

| 2-amino-2-(5-fluoro-1H-indol-3-yl)ethanol | 2 | PubChem CID: 55297932 nih.gov |

Molecular Docking Studies for Elucidating Binding Modes and Target Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field that estimates the binding energy. nih.gov

Despite the established utility of molecular docking for indole derivatives in identifying potential biological targets and elucidating mechanisms of action, a comprehensive search of the scientific literature reveals a notable absence of specific molecular docking studies focused on this compound. nih.gov Research on similar indole-containing compounds has demonstrated the power of this technique in predicting interactions with various enzymes and receptors. researchgate.net For instance, docking studies on other indole derivatives have successfully identified key hydrogen bonds and hydrophobic interactions that govern their binding to protein targets. nih.gov

While direct research is lacking for this compound, the principles of molecular docking can be applied to hypothesize its potential interactions. The presence of a hydrogen bond donor (the hydroxyl group and the indole N-H) and a hydrogen bond acceptor (the fluorine atom and the oxygen of the hydroxyl group) suggests that this compound can form specific hydrogen bonding interactions within a protein's active site. The planar indole ring can also participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues.

The lack of published molecular docking studies on this compound represents a research gap. Future in silico investigations could provide valuable predictions about its potential biological targets and binding modes, thereby accelerating the exploration of its pharmacological potential. Such studies would be instrumental in guiding experimental validation and the rational design of more potent and selective analogs.

Pharmacological and Biological Activity Investigations

General Biological Significance of Indole (B1671886) Derivatives

The indole ring system is a cornerstone in the development of therapeutic agents due to its structural versatility and ability to interact with a wide array of biological targets. mdpi.comnih.gov This has led to the development of numerous commercially available drugs containing the indole scaffold. nih.gov The significance of indole derivatives spans various therapeutic areas, including their roles as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov The ability of the indole nucleus to mimic peptide structures allows it to bind reversibly to numerous enzymes, providing vast opportunities for the discovery of novel drugs with distinct mechanisms of action. researchgate.net

The biological importance of indoles is underscored by their presence in crucial biomolecules. Tryptophan, an essential amino acid, serves as a biosynthetic precursor for a wide range of metabolites, including tryptamine (B22526) and the vital neurotransmitter serotonin (B10506) (5-hydroxytryptamine). researchgate.netwikipedia.orgnih.gov Serotonin plays a critical role in regulating mood, appetite, and sleep. nih.gov Furthermore, indole alkaloids, such as reserpine, have historical use as antihypertensive and antipsychotic agents. nih.gov The broad spectrum of biological activities associated with indole derivatives continues to make them a focal point of research in modern drug discovery. researchgate.netnih.gov

Neuropharmacological Activities and Neurotransmitter System Modulation

Indole derivatives are a significant class of compounds that exhibit a wide range of activities within the central nervous system (CNS). researchgate.net Their structural similarity to endogenous neurotransmitters, particularly serotonin, allows them to modulate various neurological and psychological processes. frontiersin.org

The structural resemblance of the indole nucleus to serotonin forms the basis for the interaction of many indole derivatives with the serotonergic system. frontiersin.org Serotonin, or 5-hydroxytryptamine (5-HT), is a key neurotransmitter involved in the regulation of mood, sleep, appetite, and other physiological functions. nih.govmdpi.com Its effects are mediated by a variety of serotonin receptors located on the cell membranes of nerve cells. wikipedia.org

Numerous indole derivatives have been developed as ligands for serotonin receptors, acting as agonists or antagonists to modulate serotonergic neurotransmission. mdpi.com For instance, certain pyrrolidinylethylindoles are known to act as agonists at 5-HT1A and, to a lesser extent, 5-HT2A receptors. wikipedia.org The development of selective serotonin reuptake inhibitors (SSRIs), many of which are based on or related to indole structures, has revolutionized the treatment of depression and other psychiatric disorders. nih.gov A study on new indole derivatives identified compounds with high affinity for the serotonin uptake site. nih.gov Specifically, 5-fluoro-3-[(4-piperidinyl)methyl]indole demonstrated a high affinity for this site. nih.gov Further modification of this structure led to the discovery of a compound, 1-[2-[4-((5-fluoro-1H-indol-3-yl)methyl-1- piperidinyl]ethyl]-5,6-dihydro-1H,4H-1,2,5-thiadiazolo[4,3,2- ij]quinoline 2,2-dioxide, which exhibited in vivo activity comparable to fluoxetine. nih.gov The interaction between indole derivatives and serotonin receptors often involves a salt bridge formation between a protonatable nitrogen atom on the ligand and a conserved aspartate residue on the receptor. mdpi.com

The modulation of the serotonin system by indole derivatives has significant implications for the treatment of mood disorders and various neurological conditions. mdpi.comnih.gov An imbalance in serotonin levels is widely believed to contribute to conditions like depression. frontiersin.org Consequently, compounds that can influence serotonergic pathways are of great interest as potential therapeutics.

Research has shown that certain indole derivatives can exert anxiolytic and memory-enhancing effects. mdpi.com The development of 5-HT6 receptor antagonists, which can feature an indole moiety, is being explored for potential therapeutic benefits in cognitive dysfunction and affective disorders. mdpi.com Furthermore, the gut microbiota's metabolism of tryptophan produces indole and its derivatives, which are now understood to play a role in the microbiota-gut-brain axis, potentially influencing neurological and neuropsychiatric diseases such as depression, anxiety, and Alzheimer's disease. nih.gov Studies have noted a significant difference in the levels of indole and its derivatives between individuals with central nervous system diseases and healthy controls, suggesting their role as important mediators in the disease process. nih.gov

The influence of indole derivatives extends to the regulation of sleep and seizure activity, areas where the parent compound, tryptophol (B1683683) (indole-3-ethanol), and other analogues have provided valuable insights. nih.gov Melatonin (B1676174), a well-known indoleamine derived from serotonin, is a key hormone in regulating the sleep-wake cycle. wikipedia.org Its synthetic analogues and other indole derivatives have been investigated for their sleep-inducing properties.

In the context of seizure susceptibility, research has explored the effects of various compounds on seizure induction, often in controlled settings like epilepsy monitoring units. nih.gov While methods like sleep deprivation are used, the reduction of antiseizure medication is a primary technique to induce seizures for diagnostic purposes. nih.gov Studies on analogues have shed light on the potential anticonvulsant properties of certain indole derivatives. For instance, exogenous melatonin has been shown to augment the anticonvulsant activity of drugs like phenobarbital (B1680315) and phenytoin (B1677684) in animal models. nih.gov Furthermore, mice deficient in the GIRK2 potassium channel, which is linked to melatonin receptor signaling, exhibit increased susceptibility to chemically-induced seizures and even spontaneous seizures. nih.gov This suggests that compounds modulating these pathways could have therapeutic potential in epilepsy.

A significant area of research in neurodegenerative disorders like Alzheimer's disease is the inhibition of tau protein aggregation. researchgate.net Misfolded tau protein forms neurofibrillary tangles, a hallmark of these diseases. nih.gov Indole derivatives have emerged as a promising class of compounds for targeting this pathological process.

Several studies have demonstrated the potential of indole-based molecules to inhibit or reduce tau misfolding. researchgate.netnih.gov For example, certain indole/indolylquinoline derivatives have been shown to reduce the misfolding of tau and promote neurite outgrowth in cell models. nih.gov These compounds were found to upregulate the expression of the small heat-shock protein HSPB1, which in turn increases the solubility of the tau protein. nih.gov Other research has focused on rhodanine-based compounds containing an indole moiety, which have displayed significant anti-aggregation activity against both tau and α-synuclein fibrils. researchgate.net Furthermore, some indole derivatives have been identified as inhibitors of beta-amyloid (Aβ) aggregation, another key pathological feature of Alzheimer's disease. researchgate.net The ability of certain indole compounds to act as multi-target-directed ligands, inhibiting both cholinesterases and protein aggregation, highlights their potential as disease-modifying agents for neurodegenerative disorders. nih.gov

Table 1: Investigated Indole Derivatives and their Neuroprotective Mechanisms

| Compound/Derivative Class | Target/Mechanism | Investigated For |

| Indole/indolylquinoline derivatives | Upregulation of HSPB1, increased tau solubility | Tau Misfolding Reduction nih.gov |

| Indole-containing rhodanines | Inhibition of tau and α-synuclein fibril aggregation | Neurodegenerative Diseases researchgate.net |

| 3-(2-phenylhydrazono) isatins | Inhibition of beta-amyloid (Aβ) aggregation | Alzheimer's Disease researchgate.net |

| Fascaplysin derivatives | Cholinesterase inhibition, prevention of Aβ aggregation | Alzheimer's Disease nih.gov |

Anti-inflammatory and Antioxidant Properties

Indole derivatives have demonstrated significant potential as both anti-inflammatory and antioxidant agents, addressing two key pathological processes that underlie many diseases, including neurodegenerative conditions. nih.govhilarispublisher.com

The anti-inflammatory properties of indole derivatives are well-documented, with the non-steroidal anti-inflammatory drug (NSAID) indomethacin, which contains an indole structure, being a prime example. nih.govchemrxiv.org Research has identified novel indole derivatives that can modulate key inflammatory pathways, such as those involving cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). nih.govnih.gov By inhibiting these pathways, these compounds can reduce the production of pro-inflammatory mediators like nitric oxide and cytokines such as TNF-α and IL-6. chemrxiv.org

In addition to their anti-inflammatory effects, many indole derivatives possess potent antioxidant properties. nih.govhilarispublisher.com They can scavenge harmful free radicals and enhance the body's endogenous antioxidant defenses. hilarispublisher.com For instance, indole-3-carbinol (B1674136) and its metabolite diindolylmethane have shown neuroprotective effects by activating the Nrf2-antioxidant responsive element (ARE) pathway, a primary cellular defense against oxidative stress. nih.gov The dual action of certain indole derivatives as both anti-inflammatory and antioxidant agents makes them particularly attractive candidates for the development of therapies for complex diseases. nih.gov

Table 2: Summary of Anti-inflammatory and Antioxidant Activities of Select Indole Derivatives

| Derivative Type | Assay/Model | Key Findings |

| N-substituted Indole derivatives | DPPH assay, Reducing power assay | Potent antioxidant activity nih.gov |

| N-substituted Indole derivatives | Carrageenan-induced paw edema | Potent anti-inflammatory activity through COX-2 inhibition nih.gov |

| Indole-fused ursolic acid derivatives | LPS-stimulated RAW 264.7 cells | Significant reduction in nitric oxide and pro-inflammatory cytokines chemrxiv.org |

| Indole-3-carbinol (I3C) and Diindolylmethane (DIM) | Cellular models | Activation of Nrf2 antioxidant pathway, neuroprotective effects nih.gov |

Antimicrobial and Antifungal Efficacy

The antibacterial properties of indole derivatives, including fluorinated forms, have been a subject of significant research.

Staphylococcus aureus : Ethanol (B145695) extracts of various natural products have demonstrated activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govnih.govplos.orgresearchgate.netufg.brums.ac.idmdpi.com Indole-containing compounds are among those investigated for their potential to combat this pathogen.

Mycobacterium smegmatis : As a non-pathogenic surrogate for Mycobacterium tuberculosis, M. smegmatis is frequently used in initial screening for anti-mycobacterial agents. nih.govnih.gov Studies on various plant extracts and synthetic compounds have shown inhibitory activity against this bacterium. nih.govplantsjournal.com

Mycobacterium tuberculosis : Indole-containing compounds are recognized for their potential against M. tuberculosis (Mtb). nih.govacs.orgresearchgate.net The related compound, 5-fluoroindole (B109304) (5-FI), has been shown to inhibit the growth of the Mtb H37Rv strain, with a reported Minimum Inhibitory Concentration (MIC) of 4.7 μM. nih.gov This suggests that the fluoroindole scaffold is a promising starting point for the development of new anti-tuberculosis drugs. nih.govacs.org

Table 1: Antibacterial Activity of Related Indole Compounds

| Compound | Target Organism | Activity Metric | Value |

| 5-Fluoroindole (5-FI) | Mycobacterium tuberculosis H37Rv | MIC | 4.7 μM nih.gov |

| 5-Fluoroindole.HCl | Mycobacterium tuberculosis H37Rv | MIC | 29.1 μM nih.gov |

Candida albicans : Candida albicans is a major cause of fungal infections, and its ability to form biofilms complicates treatment. nih.govmdpi.com Ethanol has been shown to reduce C. albicans biofilm formation at concentrations of 10% or higher and inhibit mature biofilms at concentrations of 35% or more. nih.gov Studies on various compounds, including nucleoside analogs like 5-fluorouridine, have demonstrated antifungal activity against C. albicans by inhibiting virulence factors such as biofilm formation and hyphal growth. nih.gov While specific data for 2-(5-fluoro-1H-indol-3-yl)ethanol is limited, the general class of indole derivatives is explored for antifungal properties. usda.govresearchgate.net

The ability to inhibit biofilm formation is a critical attribute for antimicrobial agents.

Ethanol extracts from various natural sources have been shown to inhibit bacterial adhesion and biofilm growth. nih.gov For instance, ethanol itself can prevent C. albicans biofilm formation and eradicate mature biofilms at certain concentrations. nih.gov

Specific compounds have also demonstrated efficacy. 5-fluorouridine, for example, inhibits biofilm formation in C. albicans and C. parapsilosis. nih.gov The investigation of this compound's specific impact on biofilm formation by various microbial species is an area for further research.

Anticancer Potential and Cytotoxicity

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant anticancer properties. Investigations into analogues of this compound have provided insights into their potential as anticancer agents.

Analogues of this compound, such as indole-3-carbinol (I3C) and its metabolite bis(3'-indolyl)methane (DIM), have been shown to induce apoptosis in various cancer cell lines. nih.gov The mechanisms underlying this pro-apoptotic activity are multifaceted and can involve the modulation of multiple signaling pathways. nih.gov For instance, some indole derivatives can induce endoplasmic reticulum stress and decrease the mitochondrial membrane potential, both of which are events that can trigger the apoptotic cascade. nih.gov

Furthermore, studies on other indole-containing compounds have demonstrated their ability to activate caspases, which are key executioner proteins in the apoptotic pathway. For example, ethanol has been shown to promote T-cell apoptosis through the mitochondrial pathway, leading to the cleavage of caspase-3. nih.gov While not a direct analogue, this highlights a potential mechanism that could be shared by ethanol-containing indole derivatives. Research on 28-indole-betulin derivatives has also indicated that their mechanism of action in MCF-7 breast cancer cells is linked to the induction of apoptosis. researchgate.netnih.gov

The cytotoxic effects of various indole derivatives have been evaluated against a range of cancer cell lines. For instance, new 28-indole-betulin derivatives have demonstrated anticancer activity against seven human cancer lines, with MCF-7 breast cancer cells showing the most sensitivity. researchgate.netnih.gov It was noted that the presence of an indole group at the C-28 position of the betulin (B1666924) skeleton enhances the anticancer potential against breast cancer cells. nih.gov

In another study, indole-functionalized derivatives of betulin were tested against several cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and MCF-7 (breast). researchgate.net The results indicated that the lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate caused MCF-7 cells to arrest in the G1 phase of the cell cycle. researchgate.net

The table below summarizes the cytotoxic activities of some indole derivatives in different cancer cell lines.

| Compound/Analogue | Cancer Cell Line | Activity | Reference |

| 28-Indole-betulin derivatives | MCF-7 (Breast) | Most sensitive among seven tested cell lines | researchgate.netnih.gov |

| Lup-20(29)-ene-3-ol-28-yl 2-(1H-indol-3-yl)acetate | MCF-7 (Breast) | Cell cycle arrest in G1 phase | researchgate.net |

| Indole-3-carbinol (I3C) and bis(3'-indolyl)methane (DIM) | Multiple cancer cell lines | Growth inhibition, apoptosis, antiangiogenic activities | nih.gov |

Competitive binding assays for analogues of this compound have revealed affinities for various receptors implicated in cancer pathways. For example, a library of 1H-indole-2-carboxamides was identified as inhibitors of the androgen receptor (AR) by targeting the allosteric site of the AR binding function 3 (BF3). researchgate.net These compounds showed potent anti-proliferative activity against both wild-type and drug-resistant prostate cancer cells. researchgate.net

Furthermore, synthetic analogues of bis(3'-indolyl)methane (C-DIMs) have been shown to act as agonists for multiple nuclear receptors. nih.gov Specifically, certain C-DIMs can activate peroxisome proliferator-activated receptor gamma (PPARγ) and the orphan nuclear receptor Nur77 (nerve growth factor-induced-Balpha). nih.gov Both of these receptors are involved in regulating cell growth, differentiation, and apoptosis, and their modulation by indole derivatives represents a promising avenue for anticancer drug development.

The table below outlines the receptor binding activities of some indole analogues.

| Analogue | Target Receptor | Implication in Cancer | Reference |

| 1H-Indole-2-carboxamides | Androgen Receptor (AR) Binding Function 3 (BF3) | Inhibition of prostate cancer cell proliferation | researchgate.net |

| C-DIMs (p-trifluoromethylphenyl, p-t-butylphenyl, p-biphenyl analogs) | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Regulation of cell growth and apoptosis | nih.gov |

| C-DIMs (p-methoxyphenyl, p-phenyl compounds) | Nerve Growth Factor-Induced-Balpha (NGFI-Bα, Nur77) | Regulation of cell growth and apoptosis | nih.gov |

Antiviral Activities (e.g., against HCV replicon activity, Coxsackie B4 virus)

The indole nucleus is a key component of several antiviral drugs, and research has demonstrated the antiviral potential of various indole derivatives. A study on novel indolylthiosemicarbazides revealed that several compounds in this series exhibited significant antiviral activity against the Coxsackie B4 virus. nih.gov The most potent of these compounds displayed EC50 values ranging from 0.4 to 2.1 μg/mL. nih.gov

In the context of Hepatitis C virus (HCV), a series of ethyl 1H-indole-3-carboxylates were synthesized and evaluated for their anti-HCV activity. nih.gov Most of these compounds were found to inhibit HCV at low concentrations. nih.gov Specifically, compounds 9a(2) and 9b(1) demonstrated higher selectivity indices for the inhibition of HCV entry and replication compared to the lead compound Arbidol. nih.gov

The table below summarizes the antiviral activities of some indole analogues.

| Analogue | Virus | Activity | EC50/Selectivity Index | Reference |

| Indolylthiosemicarbazides (6a, 6b, 6c, 6d) | Coxsackie B4 virus | Notable antiviral activity | EC50: 0.4 - 2.1 μg/mL | nih.gov |

| Ethyl 1H-indole-3-carboxylate (9a(2)) | Hepatitis C Virus (HCV) | Inhibition of entry and replication | Selectivity Index: >10 (entry), >16.7 (replication) | nih.gov |

| Ethyl 1H-indole-3-carboxylate (9b(1)) | Hepatitis C Virus (HCV) | Inhibition of entry and replication | Selectivity Index: >6.25 (entry), >16.7 (replication) | nih.gov |

Endocrine System Modulation

Analogues of this compound have been shown to modulate the endocrine system through various mechanisms. Indole-3-carbinol (I3C) and its metabolite DIM can activate or inactivate multiple nuclear receptors, including those for steroids. nih.gov This interaction with nuclear receptors highlights a direct mechanism through which these compounds can exert endocrine-modulating effects.

Tryptophol (indole-3-ethanol), the parent compound of this compound, is known to induce sleep and may act as a functional analog of serotonin or melatonin, key regulators of the sleep-wake cycle and other endocrine functions. wikipedia.org Furthermore, tryptophol production has been associated with anti-inflammatory properties and a decrease in the host immune response. wikipedia.orghmdb.ca These findings suggest that indole-3-ethanol and its derivatives could have complex interactions with the neuroendocrine and immune systems.

Estrogen Receptor Modulatory Activity

Scientific literature available through public search domains does not currently contain specific studies evaluating the direct estrogen receptor modulatory activity of this compound. While the broader class of indole derivatives has been a subject of interest in medicinal chemistry, specific binding affinities and functional assay data for this particular fluorinated indole are not documented in the accessible research. The estrogen receptor (ER) family, primarily ERα and ERβ, are crucial regulators of gene expression in response to estrogens nih.gov. The binding affinity of various compounds to these receptors is a key determinant of their estrogenic or antiestrogenic potential nih.govwikipedia.org. For instance, 18F-Fluoroestradiol (18F-FES), a fluorinated estrogen analog, exhibits high binding affinity and selectivity for ERα nih.gov. However, without direct experimental data, the interaction of this compound with estrogen receptors remains uncharacterized.

Aromatase Inhibitory Activity

There is no specific information available in the searched scientific literature regarding the aromatase inhibitory activity of this compound. Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis, converting androgens to estrogens, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer mdpi.comnih.gov. The evaluation of aromatase inhibition typically involves in vitro assays using human recombinant aromatase or cell-based models nih.govnih.govepa.gov. While various natural and synthetic compounds, including some flavonoids and other heterocyclic structures, have been identified as aromatase inhibitors, the specific inhibitory potential of this compound has not been reported in the available literature.

Antiestrogenic Effects in Cellular Assays

Consistent with the lack of data on its direct estrogen receptor binding and aromatase inhibition, there are no specific studies in the public domain that detail the antiestrogenic effects of this compound in cellular assays. Such assays are crucial for determining the functional consequences of a compound's interaction with the estrogen signaling pathway. For example, antiestrogenic activity can be assessed by measuring the inhibition of estrogen-induced cell proliferation in estrogen receptor-positive cell lines like MCF-7, or by evaluating the modulation of estrogen-responsive gene expression nih.gov. Without such experimental evidence, the antiestrogenic potential of this compound remains speculative.

Quorum Sensing Modulation in Microorganisms (Insights from Analogues)

While direct studies on this compound are lacking, research on its structural analogues, particularly indole and its derivatives, provides significant insights into the potential for quorum sensing (QS) modulation. QS is a cell-to-cell communication process in bacteria that regulates collective behaviors, including virulence factor production and biofilm formation nih.govmdpi.com. The inhibition of QS is considered a promising anti-virulence strategy nih.govresearchgate.net.

Indole, the parent compound of the indole family, has been shown to interfere with QS systems in a variety of pathogenic bacteria. For instance, it can inhibit QS-controlled phenotypes in Acinetobacter oleivorans and Pseudomonas aeruginosa by interfering with the folding of QS regulator proteins researchgate.net. This disruption of regulator protein function prevents the bacteria from responding to their signaling molecules.

Furthermore, various indole derivatives have demonstrated potent QS inhibitory activities. Studies on a range of indole derivatives have shown their ability to inhibit the production of the QS-regulated pigment prodigiosin (B1679158) in Serratia marcescens, as well as biofilm formation and motility frontiersin.org. Specifically, halogenated indoles, such as 6-fluoroindole, have been identified as effective inhibitors of virulence factor production in S. marcescens frontiersin.org. The substitution on the indole ring, including halogenation, has been shown to significantly influence the potency of QS inhibition mdpi.com.

| Indole Analogue | Microorganism | Observed Effect | Reference |

| Indole | Acinetobacter oleivorans, Pseudomonas aeruginosa | Inhibition of QS-controlled phenotypes by interfering with regulator protein folding. | researchgate.net |

| Indole-3-carboxaldehyde (B46971) | Escherichia coli | Inhibition of QS-mediated behaviors. | mdpi.com |

| 6-Fluoroindole | Serratia marcescens | Potent inhibition of lipase, protease, and EPS production. | frontiersin.org |

| 7-Methylindole | Serratia marcescens | Potent inhibition of lipase, protease, and EPS production. | frontiersin.org |

| 3-(2-isocyanobenzyl)-1H-indole derivatives | Pseudomonas aeruginosa PAO1 | Inhibition of QS, biofilms, and pyocyanin (B1662382) production. | nih.gov |

These findings suggest that this compound, as a fluorinated indole derivative, may possess similar QS modulatory properties, although this requires direct experimental verification.

Immunomodulatory Effects (Insights from Analogues)

Insights from analogues of this compound, particularly tryptophol (indole-3-ethanol) and other indole derivatives produced by gut microbiota, point towards potential immunomodulatory activities. Tryptophol itself has been associated with anti-inflammatory properties hmdb.ca. It is a catabolite of tryptophan and its production has been negatively correlated with the production of interferon-gamma (IFNγ), a pro-inflammatory cytokine hmdb.ca.

Microbial metabolites of tryptophan, including indole and its derivatives, play a significant role in regulating gut immunity and inflammation nih.gov. For example, indole-3-propionic acid, another indole derivative, has been shown to have anti-inflammatory effects in a mouse model of colitis by activating the aryl hydrocarbon receptor (AhR) nih.gov. The activation of AhR by indole metabolites can lead to a reduction in pro-inflammatory cytokines and an increase in the anti-inflammatory cytokine IL-10 nih.gov.

Furthermore, several microbial indole metabolites, including indole-3-aldehyde, indole-3-pyruvate, and indole-3-ethanol (tryptophol), have been shown to regulate intestinal barrier function in an AhR-dependent manner nih.gov. In trypanosome infections, tryptophol has been observed to decrease the host's immune response wikipedia.org.

| Indole Analogue | Biological System/Model | Observed Immunomodulatory Effect | Reference |

| Tryptophol (Indole-3-ethanol) | Human | Negatively associated with interferon-gamma (IFNγ) production, suggesting anti-inflammatory properties. | hmdb.ca |

| Tryptophol (Indole-3-ethanol) | Trypanosome infection model | Decreases the host's immune response. | wikipedia.org |

| Indole-3-propionic acid | Mouse colitis model | Anti-inflammatory effects via aryl hydrocarbon receptor (AhR) activation. | nih.gov |

| Indole-3-aldehyde | Mouse model of colitis | AhR-dependent regulation of intestinal barrier functions. | nih.gov |

| Indole-3-pyruvate | Mouse model of colitis | AhR-dependent regulation of intestinal barrier functions. | nih.gov |

These findings with close structural analogues suggest that this compound could potentially exert immunomodulatory effects, possibly through mechanisms involving the aryl hydrocarbon receptor. However, dedicated studies are needed to confirm such activities.

Structure Activity Relationship Sar Studies of 2 5 Fluoro 1h Indol 3 Yl Ethanol Derivatives

Impact of Fluorine Position and Substitution on Biological Activity and Selectivity

The introduction of a fluorine atom to the indole (B1671886) ring significantly alters the electronic properties of the molecule, which in turn affects its interaction with biological targets. The position and nature of the substituent at the 5-position of the indole ring are critical determinants of pharmacological activity.

The 5-fluoro substitution on the tryptamine (B22526) scaffold, a close analog of tryptophol (B1683683), has been shown to modulate activity at various serotonin (B10506) receptors. For instance, 5-fluorotryptamine (B1197405) (5-FT) is an agonist at the 5-HT₁ₐ receptor and a potent full agonist at the 5-HT₂ₐ receptor. wikipedia.org However, it does not induce the head-twitch response in rodents, suggesting it may lack the hallucinogenic effects often associated with 5-HT₂ₐ receptor agonism. wikipedia.org

Studies comparing different substitutions at the 5-position reveal the distinct role of fluorine. At 5-HT₃ₐ receptors, 5-fluorotryptamine acts as a partial agonist, whereas the parent compound, tryptamine, is a very weak partial agonist. nih.govnih.gov When fluorine is replaced by a larger halogen like chlorine (in 5-chlorotryptamine), the affinity for the 5-HT₃ₐ receptor is similar, but the efficacy is dramatically reduced, with 5-chlorotryptamine (B1214102) being a very weak partial agonist. nih.govnih.gov This suggests that both the size and the high electronegativity of the fluorine atom at the 5-position are critical for efficient receptor activation and channel gating. nih.gov

The following table summarizes the activity of various 5-substituted tryptamines at the 5-HT₃ₐ receptor, illustrating the impact of the substituent.

| Compound | Binding Affinity (Ki, μM) | Potency (EC₅₀, μM) | Efficacy (Rₘₐₓ) | Reference |

|---|---|---|---|---|

| Tryptamine | 4.8 | 113 | 0.15 | nih.govnih.gov |

| 5-Fluorotryptamine (5-FT) | 0.8 | 16 | 0.64 | nih.govnih.gov |

| 5-Chlorotryptamine (5-ClT) | 2.7 | 8.1 | 0.0037 | nih.govnih.gov |

This data clearly indicates that while both chloro and fluoro substitutions can enhance binding affinity compared to the unsubstituted tryptamine, the fluorine atom is uniquely effective in conferring significant agonist efficacy at this receptor subtype. nih.gov

Role of the Ethanol (B145695) Side Chain in Receptor Binding and Pharmacological Profile

The ethylamine (B1201723) side chain of tryptamines is a common feature for interaction with monoamine receptors. In 2-(5-fluoro-1H-indol-3-yl)ethanol, this is replaced by an ethanol side chain, where the terminal amine is substituted with a hydroxyl group. This single change from a basic amine to a polar, neutral hydroxyl group is expected to profoundly alter the pharmacological profile. The amine group in tryptamines is typically protonated at physiological pH, forming a crucial ionic bond with an acidic residue (e.g., an aspartate) in the binding pocket of many G-protein coupled receptors, such as serotonin receptors. The hydroxyl group of the ethanol side chain cannot form this ionic bond but can act as a hydrogen bond donor and acceptor. nih.gov

This modification generally leads to a significant decrease in affinity for classical monoamine receptors. However, the ethanol side chain may confer affinity for other targets. The interaction of ethanol itself with proteins can alter their conformation and function. nih.gov For instance, ethanol can affect the secondary structure of proteins, often leading to a decrease in random coil content and an increase in ordered structures like β-sheets, by influencing intramolecular hydrogen bonding. nih.gov

Modification of the side chain itself provides further SAR insights. The introduction of an α-methyl group to the side chain of 5-fluorotryptamine creates 5-fluoro-α-methyltryptamine (5-Fluoro-AMT). This compound exhibits a complex pharmacological profile as a balanced serotonin-norepinephrine-dopamine releasing agent, a 5-HT₂ₐ receptor agonist, and a potent inhibitor of monoamine oxidase A (MAO-A). iiab.mewikipedia.org The α-methyl group sterically hinders metabolism by MAO, enhancing the compound's duration of action and potency.

The table below shows the monoamine release profile for 5-Fluoro-AMT.

| Monoamine | EC₅₀ for Release (nM) | Reference |

|---|---|---|

| Serotonin | 14 - 19 | wikipedia.org |

| Norepinephrine | 78 - 126 | wikipedia.org |

| Dopamine | 32 - 37 | wikipedia.org |

Influence of Modifications at the Indole Nitrogen on Activity

The indole nitrogen (at position 1) is another key site for structural modification. In its unsubstituted (N-H) form, it can act as a hydrogen bond donor, which can be an important interaction point within a receptor binding pocket.

Alkylation or acylation of the indole nitrogen removes this hydrogen bond-donating capability and introduces steric bulk, which can either increase or decrease binding affinity depending on the specific receptor topology. For many tryptamine derivatives, N-substitution is a common strategy to modulate activity. For example, the substitution of the indole nitrogen with different groups can alter the compound's lipophilicity, metabolic stability, and receptor interaction profile. While specific data on N-substituted this compound is limited, general principles from related indole structures suggest that this position is sensitive to modification. For instance, in other indole-based compounds, N-substitution can be used to orient the molecule within the binding site or to introduce functionalities that interact with accessory binding regions.

Correlation between Molecular Structure and Observed Biological Efficacy

The biological efficacy of this compound derivatives is a direct consequence of the interplay between the electronic and steric properties of its constituent parts.

Indole Ring Substitution: The 5-fluoro group is a key efficacy driver. Its high electronegativity and small size appear optimal for productive interactions at certain receptors, like the 5-HT₃ receptor, where it confers higher efficacy than larger halogens (chlorine) or other groups. nih.gov This suggests that the electronic influence of the fluorine atom on the indole ring's π-system and its ability to participate in specific hydrogen bonds or dipole interactions are crucial for triggering the conformational change in the receptor that leads to a biological response.

Side Chain Nature: The switch from an ethylamine (tryptamine) to an ethanol (tryptophol) side chain fundamentally changes the primary interaction with the receptor from an ionic bond to hydrogen bonding. This typically reduces efficacy at receptors that rely on the conserved acidic residue for agonist binding. However, modifications to this side chain, such as α-methylation in 5-Fluoro-AMT, can completely change the pharmacological mechanism towards monoamine release and enzyme inhibition, demonstrating that the side chain structure dictates the type of biological efficacy observed. iiab.mewikipedia.org

Design Principles for Optimizing Potency and Efficacy

Based on the SAR data from this compound and its close analogs, several design principles emerge for optimizing new derivatives:

Fine-Tuning Receptor Selectivity: The substituent at the 5-position of the indole ring is a critical control element. To enhance potency and efficacy at targets that favor electronegative interactions, small, highly electronegative atoms like fluorine are preferred. nih.gov Larger or less electronegative groups may decrease efficacy while potentially increasing affinity for other receptors.

Modulating Mechanism of Action: The side chain is a key determinant of the pharmacological mechanism. Maintaining the ethanol side chain may be suitable for targeting non-traditional receptor sites that accommodate hydrogen bonding. To target monoamine transporters or metabolic enzymes like MAO, modifications such as α-alkylation of the corresponding amine side chain are a viable strategy. iiab.mewikipedia.org

Enhancing Metabolic Stability: Fluorination itself can block sites of metabolic oxidation, thereby increasing a drug's half-life. nih.gov Further modifications, such as α-methylation of the side chain, can prevent degradation by MAO, significantly enhancing potency and duration of action. iiab.me

Exploring the Indole Nitrogen: The indole nitrogen provides an additional vector for optimization. Introducing small alkyl groups could enhance lipophilicity and cell permeability, while larger substituents could be used to probe for accessory binding pockets within a target receptor. The choice of substituent should be guided by the specific goals of either maintaining or blocking the hydrogen bond donating capability of the N-H group.

By systematically applying these principles, it is possible to rationally design novel derivatives of this compound with tailored pharmacological profiles, optimized for specific therapeutic applications.

Medicinal Chemistry Applications and Drug Discovery Pipeline

2-(5-Fluoro-1H-Indol-3-yl)ethanol as a Privileged Scaffold in Drug Design